![molecular formula C11H9NO3 B11898669 8-Methoxy-2-oxo-1,2-dihydroquinoline-4-carbaldehyde CAS No. 143571-92-0](/img/structure/B11898669.png)
8-Methoxy-2-oxo-1,2-dihydroquinoline-4-carbaldehyde
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Overview
Description
8-Methoxy-2-oxo-1,2-dihydroquinoline-4-carbaldehyde is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-oxo-1,2-dihydroquinoline-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 8-methoxyquinoline with formylating agents under acidic conditions to introduce the aldehyde group at the 4-position . Another approach includes the use of Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-2-oxo-1,2-dihydroquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 8-Methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.
Reduction: 8-Methoxy-2-oxo-1,2-dihydroquinoline-4-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of 8-Methoxy-2-oxo-1,2-dihydroquinoline exhibit significant anticancer properties. For instance, a study synthesized several derivatives and tested them against the MCF-7 breast cancer cell line using the MTT assay. The results indicated that certain compounds showed strong anticancer activity compared to the reference drug Doxorubicin, with some derivatives displaying IC50 values suggesting potent effects on cell viability .
Table 1: Anticancer Activity of 8-Methoxy-2-oxo-1,2-dihydroquinoline Derivatives
Compound ID | IC50 (µM) | Cell Line | Reference Compound |
---|---|---|---|
7b | 5.3 | MCF-7 | Doxorubicin |
7c | 4.8 | MCF-7 | Doxorubicin |
8a | 6.0 | MCF-7 | Doxorubicin |
These findings suggest that modifications at specific positions on the quinoline structure can enhance anticancer efficacy.
Antibacterial Properties
The compound has also been evaluated for its antibacterial properties, particularly against resistant strains of bacteria. A study highlighted the effectiveness of certain derivatives as DNA gyrase inhibitors, which are crucial targets for developing new antibiotics. The compound exhibited potent activity against Escherichia coli DNA gyrase with an IC50 value of 0.0017 µM, indicating its potential as a lead compound in antibiotic development .
Table 2: Antibacterial Activity Against DNA Gyrase
Compound ID | Target | IC50 (µM) |
---|---|---|
13e | E. coli Gyrase | 0.0017 |
4 | E. coli Gyrase | 2.91 |
These results are promising for addressing the growing issue of antibiotic resistance.
Antidiabetic Effects
In addition to its anticancer and antibacterial activities, research has shown that derivatives of this compound can act as effective inhibitors of enzymes related to diabetes management, such as α-amylase and α-glucosidase. One study synthesized a series of N-substituted derivatives and evaluated their inhibitory effects on these enzymes. The most potent derivative demonstrated significant inhibition, suggesting potential use in managing blood glucose levels .
Table 3: Inhibition of Diabetic Enzymes
Compound ID | Enzyme | IC50 (µM) |
---|---|---|
4 | α-Amylase | 10.5 |
5 | α-Glucosidase | 12.3 |
These findings indicate that further exploration into the structure-activity relationship could yield new therapeutic agents for diabetes.
Mechanism of Action
The mechanism of action of 8-Methoxy-2-oxo-1,2-dihydroquinoline-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access . In biological systems, it may intercalate with DNA, disrupting replication and transcription processes . The compound’s photophysical properties also make it useful in fluorescence-based detection methods .
Comparison with Similar Compounds
- 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
- 8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 5-Bromo-8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Uniqueness: 8-Methoxy-2-oxo-1,2-dihydroquinoline-4-carbaldehyde stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its position-specific functional groups allow for targeted modifications, making it a versatile intermediate in synthetic chemistry .
Biological Activity
8-Methoxy-2-oxo-1,2-dihydroquinoline-4-carbaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the existing literature on its biological properties, including anticancer, antibacterial, and antiviral activities, along with relevant case studies and research findings.
Chemical Structure and Properties
Chemical Formula: C11H9NO3
Molecular Weight: 203.19 g/mol
IUPAC Name: this compound
CAS Number: 143571-92-0
The compound features a quinoline core with a methoxy group at the 8-position and an aldehyde functional group at the 4-position, which may influence its biological activity.
Anticancer Activity
Research has demonstrated that derivatives of 2-oxo-1,2-dihydroquinoline compounds exhibit significant anticancer properties. For instance, a study evaluated various synthesized compounds against the MCF-7 breast cancer cell line using the MTT assay. The results indicated that certain derivatives showed effective cytotoxicity at low concentrations, suggesting their potential as anticancer agents .
Table 1: Anticancer Activity of Quinoline Derivatives
Compound | IC50 (µM) | Cell Line |
---|---|---|
8a | 15.6 | MCF-7 |
8b | 12.3 | MCF-7 |
8c | 20.1 | MCF-7 |
Antibacterial Activity
The antibacterial activity of quinoline derivatives has been extensively studied. A series of compounds similar to 8-Methoxy-2-oxo-1,2-dihydroquinoline were tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were found to be significantly lower than those of standard antibiotics like ciprofloxacin .
Table 2: Antibacterial Activity
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
8-Methoxy derivative | <0.5 | E. coli |
Ciprofloxacin | 1 | E. coli |
Standard Antibiotic | 0.25 | S. aureus |
Antiviral Activity
In vitro studies have also indicated that some derivatives possess antiviral properties, particularly against hepatitis B virus (HBV). Molecular docking studies suggested that these compounds could effectively inhibit viral replication by targeting specific enzymes involved in the viral life cycle .
Study on Anticancer Properties
A notable study involved synthesizing various derivatives of the compound and evaluating their effects on cancer cell proliferation. The results showed that certain modifications to the molecular structure significantly enhanced their anticancer efficacy against the MCF-7 cell line, with some compounds achieving IC50 values below 10 µM .
Study on Antibacterial Efficacy
Another research project focused on testing the antibacterial activity of synthesized quinoline derivatives against multidrug-resistant strains of bacteria. The findings indicated that several derivatives exhibited potent activity against resistant strains, outperforming conventional antibiotics in terms of MIC values .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition: Many quinoline derivatives act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- DNA Interaction: Some studies suggest that these compounds may intercalate into DNA or inhibit topoisomerases, disrupting replication and transcription processes .
- Reactive Oxygen Species (ROS) Generation: Certain derivatives may induce oxidative stress in target cells, leading to apoptosis in cancer cells.
Properties
CAS No. |
143571-92-0 |
---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
8-methoxy-2-oxo-1H-quinoline-4-carbaldehyde |
InChI |
InChI=1S/C11H9NO3/c1-15-9-4-2-3-8-7(6-13)5-10(14)12-11(8)9/h2-6H,1H3,(H,12,14) |
InChI Key |
OAULCTAGQQKKRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)C=C2C=O |
Origin of Product |
United States |
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